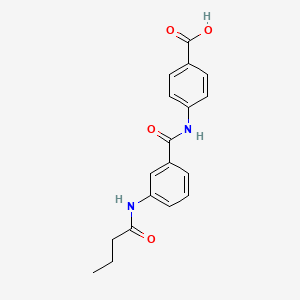

4-(3-BUTANAMIDOBENZAMIDO)BENZOIC ACID

Description

Contextual Significance and Research Scope of Complex Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental scaffolds in organic and medicinal chemistry. nih.govopenaccessjournals.com The incorporation of amide functionalities, as seen in 4-(3-butanamidobenzamido)benzoic acid, gives rise to a class of compounds known as benzanilides or N-acylaminobenzoic acids. These complex structures are of considerable interest due to their rigid and planar nature, which provides a stable three-dimensional framework crucial for interactions with biological targets. jocpr.com The presence of multiple amide bonds and a carboxylic acid group offers numerous sites for hydrogen bonding, electronic interactions, and potential coordination with metal centers, making them versatile building blocks in supramolecular chemistry and materials science.

The research scope for such complex benzoic acid derivatives is broad, encompassing the development of novel synthetic methodologies, investigation of their physicochemical properties, and exploration of their potential in various scientific domains. fishersci.com The specific arrangement of the butanamide group on the internal benzene (B151609) ring and the para-substitution on the terminal benzoic acid suggests a defined vector for potential interactions, a key aspect in rational molecular design. Aromatic compounds with these features are often investigated for their electronic and photophysical properties, with applications ranging from functional dyes to molecular sensors. openaccessjournals.com

Historical Evolution of Academic Inquiry Related to Analogous Chemical Scaffolds

The academic exploration of benzanilide (B160483) and related N-acylaminobenzoic acid scaffolds has a rich history rooted in the development of medicinal chemistry. pharmaguideline.com Early investigations into the modification of simple aromatic amines and carboxylic acids laid the groundwork for the synthesis of more complex derivatives. The journey from simple benzanilides to more elaborate structures has been driven by the quest for compounds with specific biological activities. nih.gov For instance, the synthesis of benzanilide derivatives has been a key strategy in the development of agents with a range of therapeutic potentials. nih.gov

Historically, the synthesis of such compounds often involved the acylation of an amino-substituted benzoic acid with a substituted benzoyl chloride. vedantu.com Over time, more sophisticated coupling methods, including the use of various condensing agents and catalytic systems, have been developed to improve yields and expand the accessible chemical space. nih.gov The systematic study of structure-activity relationships in these series has been a recurring theme, with researchers meticulously modifying peripheral substituents to fine-tune the electronic and steric properties of the molecules. This historical progression provides a valuable context for understanding the potential research avenues for a novel compound like this compound.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in public literature, its synthesis and properties can be inferred from established chemical principles and data on analogous compounds.

A plausible synthetic route would involve a two-step process. The first step would be the acylation of 3-aminobenzoic acid with butanoyl chloride to yield 3-butanamidobenzoic acid. This intermediate would then be activated, for example, by conversion to its acid chloride with thionyl chloride. The subsequent reaction of this activated intermediate with 4-aminobenzoic acid would yield the final product, this compound. This approach is a standard method for the formation of amide bonds between aromatic systems. vedantu.comnih.gov

The physicochemical properties of the compound can be predicted based on its structure. The presence of the carboxylic acid group suggests it would be a solid at room temperature with a relatively high melting point. Its solubility is expected to be low in water but higher in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. chemicalbook.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (estimated) |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol |

| pKa (Carboxylic Acid) | ~4-5 (estimated) |

Spectroscopic analysis would be crucial for the characterization of this compound. The infrared (IR) spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide groups, as well as the O-H and C=O stretching of the carboxylic acid. The proton nuclear magnetic resonance (¹H NMR) spectrum would display distinct signals for the aromatic protons in their respective spin systems, as well as signals for the aliphatic protons of the butanamide side chain. youtube.comyoutube.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm); signals for the butanamide chain including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups; broad singlets for the amide N-H protons and the carboxylic acid O-H proton. |

| ¹³C NMR | Signals for the carbonyl carbons of the amides and the carboxylic acid (δ 165-175 ppm); multiple signals in the aromatic region (δ 110-145 ppm); signals for the aliphatic carbons of the butanamide chain. |

| Infrared (IR) | Broad O-H stretch (~2500-3300 cm⁻¹); N-H stretches (~3300 cm⁻¹); C=O stretches for amides and carboxylic acid (~1650-1700 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 326.1267 (for the exact mass). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[3-(butanoylamino)benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-4-16(21)19-15-6-3-5-13(11-15)17(22)20-14-9-7-12(8-10-14)18(23)24/h3,5-11H,2,4H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVNDVAIQZGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Butanamidobenzamido Benzoic Acid

Established Synthetic Routes and Methodological Considerations

Established synthetic routes for molecules like 4-(3-butanamidobenzamido)benzoic acid typically rely on the robust and well-understood chemistry of amide bond formation. These methods, while reliable, often involve multiple steps and require careful optimization to achieve high yields and purity.

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. The analysis for this compound involves the disconnection of the two amide bonds.

The primary disconnections are made at the C-N bonds of the amide groups, as these are the most common bonds formed during synthesis. This leads to the identification of three key precursors:

4-aminobenzoic acid: A commercially available bifunctional molecule that provides the terminal benzoic acid moiety and one of the amide nitrogen atoms.

3-aminobenzoic acid: Another readily available precursor that forms the central aromatic ring.

Butyryl chloride (or Butyric acid): The source of the butanamido side chain. Butyryl chloride is often preferred for its higher reactivity in acylation reactions.

This retrosynthetic strategy suggests a convergent synthesis, where the two amide bonds are formed in a stepwise manner.

Elucidation of Reaction Mechanisms and Optimization of Synthetic Yields

The forward synthesis, based on the retrosynthetic analysis, would proceed in two main steps. The first step involves the formation of the butanamide, followed by the second amide bond formation.

Step 1: Synthesis of 3-butanamidobenzoic acid

3-aminobenzoic acid is reacted with butyryl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of butyryl chloride. This is followed by the elimination of the chloride ion to form the amide bond.

Step 2: Synthesis of this compound

The carboxylic acid group of 3-butanamidobenzoic acid is first activated to make it more susceptible to nucleophilic attack. A common method is to convert it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 4-aminobenzoic acid to form the second amide bond, again through a nucleophilic acyl substitution mechanism. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need for the harsh conditions of acid chloride formation. hepatochem.com

Optimization of the synthetic yields for these reactions involves careful control of several parameters. The choice of solvent, reaction temperature, and the stoichiometry of the reactants are crucial. For instance, using a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is common for these types of reactions. The reaction temperature is often kept low initially to control the exothermic nature of the reaction and then may be raised to ensure completion.

Table 1: Hypothetical Data on Optimization of the Second Amide Coupling Reaction

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | SOCl₂ | Pyridine | DCM | 0 to rt | 75 |

| 2 | Oxalyl Chloride | Pyridine | THF | 0 to rt | 80 |

| 3 | DCC | DMAP | DCM | rt | 85 |

| 4 | EDC/HOBt | DIPEA | DMF | rt | 90 |

This data is illustrative and based on typical results for similar amide coupling reactions.

Scalability of Synthesis for Laboratory Research Applications

Scaling up the synthesis of this compound from a few milligrams to a multi-gram scale for laboratory research requires consideration of several factors. Reagent addition, temperature control, and product isolation and purification are key challenges. For instance, the addition of reactive reagents like thionyl chloride or butyryl chloride needs to be done carefully to manage the exothermicity of the reaction on a larger scale.

Purification of the final product and intermediates is another critical aspect. While column chromatography is a common technique at the small scale, it can be cumbersome for larger quantities. Recrystallization is often a more practical method for purifying solid products on a larger scale, provided a suitable solvent system can be found. The use of reagents like n-propanephosphonic acid anhydride (T3P) in combination with a base like pyridine has been shown to be effective for large-scale amide bond formation with easy product isolation and high yields. acs.org

Novel Synthetic Approaches and Green Chemistry Applications

Development of Catalytic Methods for Enhanced Selectivity

A greener alternative to traditional amide synthesis, which often relies on stoichiometric activating agents, is the use of catalytic methods for direct amidation. dntb.gov.ua These methods allow for the direct reaction of a carboxylic acid and an amine, with the only byproduct being water. catalyticamidation.info Boronic acids have emerged as effective catalysts for this transformation. ucl.ac.uk

In the context of synthesizing this compound, a catalytic approach could be employed for the second amide bond formation between 3-butanamidobenzoic acid and 4-aminobenzoic acid. This would eliminate the need for converting the carboxylic acid to a more reactive species like an acid chloride, thus reducing the number of synthetic steps and the amount of waste generated.

While the proposed synthesis of this compound does not involve the formation of stereocenters, regioselectivity is an important consideration. The use of catalytic methods can enhance selectivity by providing milder reaction conditions that minimize side reactions, such as the unwanted reaction at the carboxylic acid group of 4-aminobenzoic acid in the first step.

Exploration of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis. nih.gov These include improved reaction control, enhanced safety, and easier scalability. The formation of amide bonds is a reaction that has been successfully translated to flow chemistry systems. nih.govresearchgate.net

The synthesis of this compound could potentially be adapted to a continuous flow process. Each step of the synthesis could be performed in a separate reactor module, with the output of one reactor flowing directly into the next. This would allow for a highly automated and efficient synthesis, with the potential for in-line purification to obtain the final product in high purity.

Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for the First Amidation Step

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 2-4 hours | 10-30 minutes |

| Temperature Control | Moderate | Excellent |

| Scalability | Difficult | Straightforward |

| Safety | Potential for thermal runaway | Inherently safer |

| Product Purity | Variable | Often higher |

This data is illustrative and highlights the general advantages of flow chemistry for amide synthesis.

The exploration of such modern synthetic techniques can lead to more efficient, safer, and environmentally friendly routes to complex molecules like this compound.

Principles of Atom Economy and Sustainable Synthetic Protocols

The synthesis of complex molecules like this compound necessitates an evaluation of not only the reaction yield but also the intrinsic efficiency of the chemical transformations involved. The principles of atom economy and sustainable chemistry provide a framework for designing synthetic routes that are both efficient and environmentally benign.

Atom economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The ideal reaction would have 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts. In practice, many traditional reactions, particularly substitutions and eliminations, generate significant waste.

A plausible and common approach for synthesizing benzanilides such as the target molecule involves the acylation of an amine with a benzoyl chloride. For this compound, this could involve reacting 4-aminobenzoic acid with 3-butanamidobenzoyl chloride.

Hypothetical Synthesis Step:

Reactant A: 4-aminobenzoic acid (C₇H₇NO₂) - Molecular Weight: 137.14 g/mol

Reactant B: 3-butanamidobenzoyl chloride (C₁₁H₁₂ClNO₂) - Molecular Weight: 225.67 g/mol

Product: this compound (C₁₈H₁₈N₂O₄) - Molecular Weight: 326.35 g/mol

Byproduct: Hydrochloric acid (HCl) - Molecular Weight: 36.46 g/mol

The percent atom economy for this step can be calculated as follows:

% Atom Economy = [Molecular Weight of Product / (Molecular Weight of Reactant A + Molecular Weight of Reactant B)] x 100 % Atom Economy = [326.35 / (137.14 + 225.67)] x 100 ≈ 89.9%

While this demonstrates a reasonably high atom economy, sustainable synthetic protocols aim to further reduce environmental impact. Modern approaches to benzanilide (B160483) synthesis focus on minimizing waste, avoiding harsh reagents, and reducing energy consumption. For instance, solvent-free synthesis of benzanilides under microwave irradiation using recyclable catalysts like palladium-doped clay has been shown to be highly effective, offering excellent yields in short reaction times and eliminating the need for organic solvents. researchgate.net Other green protocols might involve the oxidative halogenation of anilides using safer reagents like Oxone and sodium halides, which are considered environmentally benign. researchgate.net Adopting such strategies for the synthesis of this compound could significantly improve its environmental footprint.

Functionalization and Analog Synthesis for Academic Exploration

The structural backbone of this compound offers multiple avenues for modification, making it a versatile scaffold for academic research, including the development of chemical probes and the exploration of structure-activity relationships.

Introduction of Bioorthogonal Handles for Chemical Probe Development

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. acs.org By attaching a "bioorthogonal handle" to a molecule of interest, researchers can track its location, interactions, and fate within a complex biological environment. nih.gov

The structure of this compound can be strategically modified to include such handles. Common bioorthogonal pairs include azides reacting with alkynes in "click chemistry" or tetrazines reacting with strained alkenes/alkynes in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov

Strategies for Incorporating Bioorthogonal Handles:

Functionalization of the Carboxylic Acid: The terminal carboxyl group is a prime site for modification. It can be coupled with a small linker molecule containing a bioorthogonal group (e.g., an amino-alkyne or amino-azide) via standard amide bond formation.

Modification of Synthetic Precursors: A bioorthogonal handle can be installed on one of the precursors before the final synthetic steps. For example, a derivative of 4-aminobenzoic acid containing an azide or a small alkyne could be synthesized and then used as a starting material.

Aromatic Ring Functionalization: While more complex, direct C-H activation methods could potentially be used to attach handles to one of the phenyl rings, although this may require extensive optimization to ensure regioselectivity.

The table below summarizes common bioorthogonal handles and their reactive partners, which could be appended to the target molecule to create chemical probes.

| Bioorthogonal Handle | Reactive Partner | Reaction Type | Key Advantage |

|---|---|---|---|

| Azide (-N₃) | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity. |

| Azide (-N₃) | Strained Cyclooctyne (e.g., DIFO, DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly biocompatible. nih.gov |

| Tetrazine | Trans-cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics. nih.gov |

| Terminal Alkyne | Azide (-N₃) | CuAAC or SPAAC | Versatile handle for "click" reactions. |

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com By systematically synthesizing and testing analogs of a lead compound, researchers can identify key pharmacophores and optimize properties like potency and selectivity. acs.org

The scaffold of this compound can be divided into three main regions for systematic modification:

The Butanamide "Tail": Modifications here can probe the importance of the length, bulk, and hydrophobicity of this region.

The Central Benzanilide Core: Changes to the substitution pattern or electronic properties of the two aromatic rings can explore the required geometry and electronic environment for activity.

The following interactive table outlines potential modifications and their rationale for a hypothetical SAR study.

| Region for Modification | Proposed Structural Change | Rationale / Potential Impact |

|---|---|---|

| Butanamide "Tail" | Vary alkyl chain length (e.g., acetyl, propionyl, pentanoyl) | Investigate the effect of hydrophobicity and chain length on binding pocket occupancy. |

| Introduce branching (e.g., isobutanamido) | Probe steric tolerance within the binding site. | |

| Replace with cyclic group (e.g., cyclopropanecarboxamido) | Introduce conformational rigidity. | |

| Central Benzanilide Core | Relocate butanamide group (ortho- or para- position) | Determine the optimal substitution geometry for target interaction. |

| Add substituents (e.g., -F, -Cl, -OH, -OCH₃) to either ring | Modulate electronic properties (electron-donating/withdrawing) and introduce new hydrogen bonding sites. mdpi.com | |

| Replace phenyl rings with heterocycles (e.g., pyridine, thiophene) | Alter polarity, solubility, and hydrogen bonding capacity. | |

| Benzoic Acid "Head" | Replace carboxylic acid with bioisosteres (e.g., tetrazole, acylsulfonamide) | Evaluate the necessity of the carboxylate group and modify pKa and pharmacokinetic properties. |

| Convert to ester or amide derivatives | Remove the negative charge to assess the importance of the acidic proton and H-bond accepting ability. |

Strategies for In Vitro Delivery and Solubility Enhancement for Research Purposes

A significant practical challenge for in vitro studies of large, relatively nonpolar molecules like this compound is their often poor aqueous solubility. researchgate.net Achieving a sufficient and reproducible concentration in aqueous buffers is critical for obtaining reliable data from biological assays. Several techniques can be employed to enhance the solubility for research purposes. nih.gov

Chemical Modifications:

Salt Formation: As the molecule contains a carboxylic acid, its solubility can be dramatically increased in neutral or basic aqueous solutions by forming a salt with a suitable base (e.g., sodium hydroxide, potassium hydroxide). This is often the simplest and most effective initial approach. nih.gov

Prodrugs: For cellular assays, ester prodrugs can be synthesized. For example, converting the carboxylic acid to a methyl or ethyl ester can improve membrane permeability. Once inside the cell, endogenous esterases may cleave the ester to release the active carboxylic acid.

Formulation Strategies:

Co-solvents: The use of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, is a common method for dissolving poorly soluble compounds for in vitro testing. longdom.org A concentrated stock solution is prepared in the co-solvent and then diluted into the aqueous assay buffer.

Nanosuspensions: This technique involves reducing the particle size of the compound to the sub-micron range. The increased surface area enhances the dissolution rate according to the Noyes-Whitney equation. longdom.org

Complexation: Inclusion complexes can be formed with cyclodextrins. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the poorly soluble drug molecule and increase its apparent water solubility. longdom.org

Solid Dispersions: The compound can be dispersed within a water-soluble polymer matrix (e.g., PVP, HPMC). This creates a system where the drug is present in an amorphous, higher-energy state, which improves its dissolution rate and solubility. longdom.org

The following table summarizes these enabling techniques for research applications.

| Strategy | Mechanism of Action | Application Context |

|---|---|---|

| Salt Formation | Increases aqueous solubility by creating an ionic species. | Ideal for preparing aqueous stock solutions for biochemical assays (pH > pKa). |

| Co-solvents (e.g., DMSO) | Dissolves the compound in a water-miscible organic solvent for dilution into aqueous media. | Standard practice for most in vitro screening; final solvent concentration must be controlled. |

| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule within a soluble carrier. | Useful for increasing solubility without organic solvents. |

| Nanosuspension | Increases surface area by reducing particle size, enhancing dissolution rate. | Applicable for compounds resistant to other solubilization methods. nih.gov |

Molecular Interactions and Mechanistic Elucidation of 4 3 Butanamidobenzamido Benzoic Acid

Biochemical Characterization of Molecular Target Engagement

The biochemical interactions of 4-(3-butanamidobenzamido)benzoic acid can be postulated by analyzing the behavior of structurally related molecules. These interactions are fundamental to understanding its potential therapeutic or toxicological profile.

The benzoic acid moiety of the compound suggests potential interactions with various enzymes. Benzoic acid and its derivatives are known to act as enzyme inhibitors. For instance, benzoic acid itself can inhibit the growth of certain microorganisms by targeting key metabolic enzymes. wikipedia.org The mechanism often involves the absorption of the acid into the cell, and if the intracellular pH is lowered to 5 or less, the anaerobic fermentation of glucose through the enzyme phosphofructokinase can be significantly decreased. wikipedia.org

Given this precedent, this compound could potentially act as an inhibitor of enzymes that recognize benzoic acid or similar aromatic carboxylic acids as substrates or allosteric modulators. The nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) would depend on whether the compound binds to the enzyme's active site or to an allosteric site, and whether this binding is dependent on the presence of the substrate.

To determine these modalities, classical enzyme kinetic studies would be necessary. Such studies would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and this compound. The resulting data, when plotted using methods like the Lineweaver-Burk plot, would reveal the mode of inhibition.

Therefore, it is plausible that this compound could also exhibit affinity for nuclear receptors, such as the retinoic acid receptors or other members of the steroid/thyroid hormone receptor superfamily. In vitro binding assays, such as radioligand binding assays or surface plasmon resonance (SPR), would be essential to determine its binding affinity (Kd) and specificity for a panel of receptors.

Furthermore, studies on simpler benzoic acid derivatives, like 4-hydroxy-benzoic acid, have demonstrated their ability to bind to serum albumins, such as human serum albumin (HSA). nih.gov This binding can influence the compound's bioavailability and distribution. It is therefore likely that this compound would also bind to plasma proteins.

Table 1: Potential Molecular Targets and Investigatory Methods for this compound

| Potential Molecular Target | Analogous Compound | Investigatory Method | Potential Effect |

| Phosphofructokinase | Benzoic Acid wikipedia.org | Enzyme Kinetic Assays | Inhibition of glycolysis |

| Retinoic Acid Receptor Alpha (RAR-alpha) | TAC-101 nih.govnih.gov | Radioligand Binding Assays, SPR | Agonism or antagonism of receptor activity |

| Estrogen Receptor (ER) | 4-hydroxy-benzoic acid mdpi.com | Competitive Binding Assays | Modulation of estrogenic pathways |

| Human Serum Albumin (HSA) | 4-hydroxy-benzoic acid nih.gov | Fluorescence Quenching, Isothermal Titration Calorimetry | Sequestration in plasma, affecting bioavailability |

Should this compound bind to a nuclear receptor like RAR-alpha, it could modulate the interaction of the receptor with co-activator or co-repressor proteins. The binding of a ligand to a nuclear receptor often induces a conformational change that alters its affinity for these regulatory proteins, thereby influencing gene transcription. For example, the binding of TAC-101 to RAR-alpha interferes with the binding of the activator protein-1 (AP-1) to DNA. nih.gov

Techniques such as co-immunoprecipitation (Co-IP) and yeast two-hybrid screens could be employed to identify proteins that interact with the compound's primary target in a compound-dependent manner. These studies would provide deeper insight into the specific protein-protein interactions that are either stabilized or disrupted by the presence of this compound.

Cellular Pathway Analysis in Model Systems (in vitro focus)

To understand the functional consequences of the molecular interactions of this compound, it is crucial to analyze its effects on cellular pathways in relevant in vitro model systems.

Reporter gene assays are powerful tools for investigating the modulation of gene expression. Given the potential of this compound to interact with nuclear receptors, a reporter gene assay could be designed where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is driven by a promoter containing response elements for that receptor. An increase or decrease in the reporter signal in the presence of the compound would indicate an agonistic or antagonistic activity, respectively.

A relevant example is the product-induced gene expression (PIGEX) system, which uses a benzoate-responsive transcriptional activator, BenR, to control the expression of a reporter gene in the presence of benzoate. nih.gov A similar system could be adapted to screen for the activity of this compound if it is metabolized to a benzoic acid derivative within the cell.

The binding of a ligand to its receptor typically initiates a cascade of intracellular signaling events. For instance, 4-hydroxy-benzoic acid has been shown to activate the ERK and PI3K/AKT signaling pathways in an estrogen receptor-dependent manner. mdpi.com These pathways are critical for cell proliferation, survival, and differentiation.

To investigate the effects of this compound on such pathways, Western blot analysis could be used to measure the phosphorylation status of key signaling proteins (e.g., ERK, AKT, p38 MAPK) in cells treated with the compound. A change in phosphorylation would indicate that the compound perturbs these signaling cascades.

Furthermore, based on the pro-apoptotic effects of the related compound TAC-101, which induces apoptosis through a caspase-dependent mechanism, it would be pertinent to investigate whether this compound can also induce apoptosis. nih.gov This could be assessed by assays that measure caspase activation (e.g., caspase-3/7 activity assays) and DNA fragmentation (e.g., TUNEL assay).

Table 2: Potential Cellular Effects and Corresponding Analysis Techniques

| Potential Cellular Effect | Analogous Compound Effect | Analysis Technique | Measured Endpoint |

| Modulation of Gene Transcription | TAC-101 modulation of RAR-alpha activity nih.gov | Reporter Gene Assays | Luciferase or GFP expression levels |

| Activation of Signaling Pathways | 4-hydroxy-benzoic acid activation of ERK/PI3K/AKT mdpi.com | Western Blotting | Phosphorylation status of key signaling proteins |

| Induction of Apoptosis | TAC-101 induction of caspase-dependent apoptosis nih.gov | Caspase Activity Assays, TUNEL Assay | Caspase activation, DNA fragmentation |

Assessment of Subcellular Localization and Compartmentalization

The specific subcellular localization of this compound has not been explicitly detailed in scientific literature. However, the cellular uptake and distribution of small molecules are governed by their physicochemical properties, such as lipophilicity, size, and charge, which dictate their ability to cross cellular membranes.

Generally, small lipophilic molecules can passively diffuse across the lipid bilayer of the cell membrane into the cytoplasm. For compounds with polar moieties, such as the carboxylic acid group in this compound, membrane transport can be facilitated by various carrier proteins. The ultimate subcellular destination is influenced by the molecule's affinity for specific organelles or macromolecules within the cell.

The cellular uptake and subsequent compartmentalization of this compound would likely depend on the specific cell type and the expression of relevant transporters. Experimental determination using techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be necessary to elucidate its precise subcellular localization.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs. While specific SAR and QSAR studies for this compound are not extensively documented, research on related benzamido benzoic acid derivatives provides a framework for understanding its potential structure-activity landscape.

The exploration of SAR typically begins with the design and synthesis of a library of compounds where specific parts of the lead molecule are systematically modified. For a molecule like this compound, a medicinal chemistry campaign would likely involve the synthesis of analogs with variations in three key regions: the butanamido side chain, the substitution pattern on the central benzamido ring, and modifications of the terminal benzoic acid.

For example, a study on 3-benzamidobenzoic acid derivatives as partial agonists of the Farnesoid X receptor (FXR) involved the generation of a series of analogs to explore the impact of different substituents. nih.gov Similarly, research on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) involved the synthesis of a series of compounds to establish a quantitative structure-activity relationship. nanobioletters.com

The synthesis of such libraries often follows established chemical routes. For instance, the core benzamido benzoic acid scaffold can be constructed through the acylation of an aminobenzoic acid with a substituted benzoyl chloride. The butanamido group in the target compound could be introduced by reacting 3-aminobenzoyl chloride with butyramide (B146194) or by coupling 3-aminobenzamide (B1265367) with butyric acid or its activated derivatives. A general synthetic approach for creating a library of N-substituted benzamides involves reacting a benzoic acid derivative with thionyl chloride to form the acid chloride, which is then reacted with a variety of amines.

A hypothetical library for SAR studies of this compound could include analogs where:

The length of the alkanoyl chain in the butanamido group is varied (e.g., acetamido, propanamido, pentanamido).

The butanamido group is replaced with other functionalities (e.g., sulfonamido, ureido).

Substituents are introduced at different positions on the central phenyl ring.

The terminal carboxylic acid is esterified, converted to an amide, or replaced with other acidic bioisosteres like a tetrazole.

Once a library of analogs is synthesized, their biological activity is assessed through in vitro assays. By comparing the activity of these analogs, researchers can deduce the influence of specific structural motifs.

For a series of benzoylaminobenzoic acid derivatives tested as inhibitors of FabH, it was found that inhibitory activity was influenced by hydrophobicity, molar refractivity, and the presence of specific substituents. nanobioletters.com The study revealed that increasing hydrophobicity and molar refractivity generally led to increased inhibitory activity. nanobioletters.com Furthermore, the presence of a hydroxyl group on the benzoyl nucleus was conducive to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased the inhibitory activity. nanobioletters.com

Applying these principles to this compound, one could hypothesize that:

The amide linkages are likely involved in hydrogen bonding with amino acid residues of a target protein.

The terminal benzoic acid is a key feature, likely involved in crucial ionic or hydrogen bond interactions.

The table below illustrates a hypothetical SAR analysis based on related benzamido benzoic acid derivatives, showing how modifications to the core structure could impact biological activity.

| Compound/Analog | Modification from Parent Structure | Hypothetical Change in In Vitro Activity | Rationale based on Analogous Studies |

| Analog A | Replacement of butanamido with acetamido | Potentially decreased | Shorter alkyl chain may reduce hydrophobic interactions. |

| Analog B | Replacement of butanamido with hexanamido | Potentially increased | Longer alkyl chain may enhance hydrophobic binding. |

| Analog C | Hydroxylation of the central phenyl ring | Potentially increased | Addition of a hydrogen bond donor could enhance binding affinity. nanobioletters.com |

| Analog D | Esterification of the terminal carboxylic acid | Likely decreased | Removal of the acidic proton would prevent key ionic or hydrogen bond interactions. nih.gov |

| Analog E | Replacement of the terminal -COOH with a tetrazole | Potentially maintained or altered | A tetrazole is a common bioisostere for a carboxylic acid and may retain similar interactions. |

This table is for illustrative purposes and is based on findings from related but not identical compounds.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of unsynthesized analogs and for guiding the rational design of new, more potent molecules.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates these descriptors to the observed biological activity.

For a series of benzoylaminobenzoic acid derivatives, a QSAR study demonstrated that inhibitory activity against FabH increased with higher hydrophobicity, molar refractivity, and aromaticity. nanobioletters.com A 2D-QSAR model for 3-benzamidobenzoic acid derivatives as FXR partial agonists identified key structural attributes determining higher potency. nih.gov Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional map of the steric and electrostatic fields around the molecules, indicating regions where modifications are likely to increase or decrease activity.

A predictive QSAR model for this compound and its analogs would allow for the virtual screening of a large number of potential structures. For example, a validated model could predict the activity of analogs with various substituents on the aromatic rings or different acyl groups in the side chain. This would enable medicinal chemists to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

The general workflow for predictive modeling and rational design would involve:

Data Set Selection: A set of structurally related compounds with measured biological activity is required.

Descriptor Calculation: A wide range of physicochemical and structural descriptors are calculated for each molecule.

Model Building: A training set of compounds is used to develop a QSAR model using statistical methods.

Model Validation: The predictive power of the model is assessed using a separate test set of compounds.

Rational Design: The validated model is used to predict the activity of new, unsynthesized analogs, guiding the design of molecules with improved properties.

The insights gained from such models can be combined with structural information from techniques like X-ray crystallography or molecular docking to further refine the design of novel analogs with enhanced biological activity.

Theoretical and Computational Chemistry Studies of 4 3 Butanamidobenzamido Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, have been instrumental in elucidating the fundamental electronic structure and chemical reactivity of 4-(3-BUTANAMIDOBENZAMIDO)BENZOIC ACID. These computational methods allow for the precise calculation of various molecular properties that are often difficult or impossible to determine through experimental means alone.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical behavior. For this compound, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Partial charges on individual atoms within the molecule have also been determined. These charges reveal the distribution of electrons across the molecular framework and are crucial for understanding electrostatic interactions, which play a significant role in how the molecule interacts with its environment and other molecules.

Fukui functions provide a more detailed picture of reactivity by identifying the most electrophilic and nucleophilic sites within the molecule. These calculations pinpoint the specific atoms that are most likely to be involved in chemical reactions, offering a roadmap for its chemical transformations.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

Note: Specific numerical values from computational studies are not publicly available in the searched literature.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformations. By constructing a potential energy surface, researchers can visualize the energy landscape of the molecule, identifying the global minimum energy structure as well as other local minima and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, for both proton and carbon atoms, can aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure. Similarly, the prediction of Infrared (IR) vibrational frequencies and Ultraviolet-Visible (UV-Vis) electronic transitions provides a theoretical spectrum that can be compared with experimental data for validation. These predictions are invaluable tools for the structural characterization of the compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter |

| NMR | Chemical Shifts (¹H, ¹³C) |

| IR | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | Absorption Maxima (λmax in nm) |

Molecular Docking and Dynamics Simulations of Ligand-Protein Complexes

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed. These computational techniques model the interaction of the molecule with specific protein targets.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking simulations predict the preferred orientation of this compound when it binds to the active site of a target protein. These simulations generate various possible binding poses and score them based on their energetic favorability. This process helps to identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The identification of these "interaction hotspots" is crucial for understanding the basis of molecular recognition.

Analysis of Conformational Changes Upon Ligand Binding

Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein. By analyzing the trajectory of the simulation, researchers can observe any conformational changes that occur in the protein upon the binding of this compound. Such changes can be critical for the protein's function and the subsequent biological response.

Solvation Effects and Entropic Contributions to Molecular Recognition

The interaction of a molecule with its solvent environment is a critical determinant of its conformational preferences and its ability to bind to a biological target. For this compound, both explicit and implicit solvent models can be employed to understand these phenomena.

Explicit solvent models would involve simulating the compound in a box of water molecules, allowing for a detailed analysis of the hydrogen bonding network between the amide and carboxylic acid groups of the compound and the surrounding water. The butanamido and benzamido moieties introduce both hydrophobic and hydrophilic character, leading to a complex interplay of solvent interactions. The flexible butanamido chain can adopt various conformations, and the energetic cost of restricting this flexibility upon binding to a target is a key entropic consideration.

The entropic contribution to the binding of this compound to a putative target is multifaceted. A significant portion of this contribution arises from the displacement of ordered water molecules from the binding site, often referred to as the hydrophobic effect. The nonpolar regions of the molecule, such as the phenyl rings and the alkyl chain of the butanamido group, would be key drivers of this effect.

A hypothetical breakdown of the energetic contributions to the binding of this compound to a target protein, as calculated by molecular mechanics simulations, is presented in Table 1.

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Description |

| ΔGbinding | -8.5 | The overall binding free energy, indicating a spontaneous binding process. |

| ΔHbinding | -12.0 | The change in enthalpy, driven by favorable interactions like hydrogen bonds and van der Waals forces. |

| -TΔSbinding | 3.5 | The entropic contribution, where a positive value indicates an overall unfavorable entropic change upon binding, likely due to the loss of conformational freedom of the ligand. |

| ΔGsolvation | -15.2 | The free energy of solvation, indicating the molecule is well-solvated in an aqueous environment. |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the concepts of thermodynamic contributions to molecular recognition.

In Silico Screening and Virtual Library Design

The scaffold of this compound can serve as a starting point for the design of new molecules with potentially enhanced biological activity. In silico screening and virtual library design are powerful tools in this endeavor.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would likely include hydrogen bond donors (the N-H groups of the amides), hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid), and aromatic/hydrophobic features (the phenyl rings).

This model can then be used to screen large virtual databases of chemical compounds to identify molecules that match the pharmacophore and are therefore more likely to exhibit similar biological activity. Once initial "hits" are identified, lead optimization strategies can be employed. This involves making targeted chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For instance, the butanamido side chain could be modified to explore different lengths and branching patterns to optimize hydrophobic interactions within a binding pocket.

Fragment-based drug discovery (FBDD) is a strategy that begins with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govnih.gov These fragments are then grown or linked together to create more potent lead compounds. nih.gov

The structure of this compound can be deconstructed into several fragments that could be explored in an FBDD campaign. For example, 3-aminobenzamide (B1265367) and 4-carboxy-aniline could be considered as initial fragments. By screening a library of such fragments against a target, one could identify key interactions that could then be incorporated into a larger molecule. This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better ligand efficiency. nih.gov

Chemoinformatics involves the use of computational methods to analyze chemical information. By employing similarity searching algorithms, one can mine large chemical databases (such as PubChem, ChEMBL, or ZINC) to identify compounds that are structurally similar to this compound. This can reveal existing compounds with known biological activities, providing valuable insights into the potential targets for the query molecule.

Furthermore, scaffold-hopping techniques can be used to identify molecules with different core structures but similar three-dimensional arrangements of functional groups. This can lead to the discovery of novel chemical series with improved properties. A search for scaffolds related to this compound might identify compounds where the central benzamido linkage is replaced by other bioisosteric groups, such as a sulfonamide or a urea (B33335) linkage.

A hypothetical list of related scaffolds identified through chemoinformatic analysis is presented in Table 2.

| Scaffold Name | Core Structure | Potential Advantages |

| 4-(3-Butanamidobenzamido)benzenesulfonamide | Benzamido core replaced with a benzenesulfonamide | Potentially altered solubility and cell permeability. |

| N-(3-Butanamidophenyl)-N'-(4-carboxyphenyl)urea | Amide linkage replaced with a urea | Increased hydrogen bonding potential. |

| 4-(3-Butanamidobenzoyl)piperazine-1-carboxylic acid | Phenyl ring replaced with a piperazine | Improved pharmacokinetic properties. |

Note: The scaffolds listed in this table are hypothetical examples generated for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 3 Butanamidobenzamido Benzoic Acid

Chromatographic Separations and Purification Techniques

Chromatography is indispensable for the separation and purification of 4-(3-butanamidobenzamido)benzoic acid from reaction mixtures and for its quantitative analysis. The choice of technique is dictated by the physicochemical properties of the compound, particularly its polarity, molecular weight, and low volatility.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the analysis and purification of this compound due to its high polarity and non-volatile nature.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from potential impurities and starting materials. A typical approach would utilize a C18 stationary phase, which is effective for retaining aromatic and moderately polar compounds. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. longdom.orgmdpi.com The aqueous phase is often acidified with phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. longdom.orgsielc.com Detection is commonly performed using a Diode Array Detector (DAD), allowing for monitoring at multiple wavelengths to ensure peak purity and to quantify the analyte at its wavelength of maximum absorbance. mdpi.com

A gradient elution program is often necessary to separate compounds with a wide range of polarities, which is typical in the synthesis of such a multi-functionalized molecule. tsijournals.com The method would be optimized to ensure a good resolution between the main compound peak and any related substances, such as precursors or degradation products. nih.gov

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides effective retention for aromatic compounds through hydrophobic interactions. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water longdom.org | Suppresses the ionization of the carboxylic acid, leading to better retention and peak symmetry. |

| Mobile Phase B | Acetonitrile longdom.org | Common organic modifier used to elute the compound from the stationary phase. |

| Elution Mode | Gradient | Allows for the effective separation of the target compound from both more polar and less polar impurities within a reasonable analysis time. tsijournals.com |

| Flow Rate | 1.0 mL/min longdom.org | A standard flow rate for analytical columns of this dimension, providing a balance between analysis time and separation efficiency. |

| Detection Wavelength | Diode Array Detector (DAD) set at an appropriate UV maximum (e.g., 254 nm or 272 nm) tsijournals.com | The conjugated aromatic system is expected to have strong UV absorbance, enabling sensitive detection. DAD allows for peak purity assessment. |

| Column Temperature | 30 °C tsijournals.com | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. longdom.orgtsijournals.com Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. tsijournals.com

Linearity: The method demonstrates a linear relationship between the detector response and the concentration of the analyte over a specified range. unand.ac.id

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies on spiked samples. mdpi.com

Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate the consistency and reproducibility of the results. unand.ac.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. longdom.org

Robustness: The method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

Gas Chromatography (GC) and Derivatization Strategies for Volatile Analogs

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound's high molecular weight and the presence of polar functional groups—a carboxylic acid and two amide linkages—make it thermally labile and non-volatile. restek.com To facilitate GC analysis, a derivatization step is mandatory to convert the polar groups into less polar, more volatile analogs. psu.edugcms.cz

Derivatization Strategies: The primary target for derivatization is the carboxylic acid's active hydrogen, but the amide protons may also react depending on the reagent and conditions. restek.com

Silylation: This is a common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective. restek.com This process converts the carboxylic acid into a TMS ester and can also derivatize the N-H protons of the amides, significantly increasing volatility. restek.com

Alkylation/Esterification: This approach converts the carboxylic acid into an ester. A classic method involves using BF₃-methanol to form the methyl ester. restek.com Alternatively, reagents like pentafluorobenzyl bromide (PFB-Br) can be used to form PFB esters, which are highly sensitive to electron capture detection (ECD), enabling trace-level analysis. gcms.cz Another strategy is the use of 4-t-butylbenzyl bromide, which creates derivatives that yield characteristic high-intensity ions in mass spectrometry. researchgate.net

Interactive Data Table: GC Derivatization Strategies

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Resulting Derivative | Advantages |

| Silylation | BSTFA or MSTFA (+1% TMCS) restek.com | Carboxylic Acid, Amides | Trimethylsilyl (TMS) Ester/Amide | Forms volatile and thermally stable derivatives suitable for GC-MS analysis. restek.com |

| Esterification | BF₃ in Methanol restek.com | Carboxylic Acid | Methyl Ester | Selective for carboxylic acids under mild conditions. restek.com |

| Alkylation | Pentafluorobenzyl Bromide (PFB-Br) gcms.cz | Carboxylic Acid | Pentafluorobenzyl (PFB) Ester | Creates derivatives with high electron capture response, ideal for trace analysis. |

| Alkylation | 4-t-Butylbenzyl Bromide researchgate.net | Carboxylic Acid | 4-t-Butylbenzyl Ester | Produces characteristic fragments in mass spectrometry, aiding in identification. researchgate.net |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Mass spectrometry provides information on molecular weight and elemental composition, while NMR spectroscopy reveals the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to determine its elemental composition with a high degree of confidence. miamioh.edusci-hub.se

Analysis Approach: Due to the compound's polarity, Electrospray Ionization (ESI) is the preferred ionization technique. Analysis in the negative ion mode would be most effective, leading to the formation of the deprotonated molecule, [M-H]⁻, from the acidic carboxylic acid proton. sci-hub.se

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would provide valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for deprotonated benzoic acid derivatives include the loss of carbon dioxide (CO₂, 44 Da). sci-hub.senih.gov Other expected cleavages would occur at the amide bonds, which are the weakest points in the molecular backbone.

Interactive Data Table: Predicted HRMS Fragments for this compound (Molecular Formula: C₁₈H₁₈N₂O₄, Exact Mass: 326.1267)

| Predicted m/z (Negative Mode) | Ion Formula | Loss | Description of Fragment |

| 325.1195 | [C₁₈H₁₇N₂O₄]⁻ | H⁺ | [M-H]⁻ (Parent Ion) |

| 281.1296 | [C₁₇H₁₇N₂O₂]⁻ | CO₂ (43.9898 Da) | Loss of carbon dioxide from the deprotonated carboxylate group. nih.gov |

| 209.0979 | [C₁₁H₁₃N₂O₂]⁻ | C₇H₄O₂ (120.0211 Da) | Cleavage of the amide bond between the two aromatic rings (loss of the benzoyl moiety). |

| 148.0407 | [C₈H₆NO₂]⁻ | C₁₀H₁₁NO₂ (177.0790 Da) | Cleavage of the amide bond with charge retention on the benzoic acid portion. |

| 119.0350 | [C₇H₅O₂]⁻ | C₁₁H₁₂N₂O₂ (204.0899 Da) | Formation of the deprotonated benzoic acid anion following amide bond cleavage. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information on the number of different types of protons and their local chemical environment. The spectrum would show distinct signals for the aromatic protons on the two different benzene (B151609) rings, the methylene (B1212753) protons of the butanamide side chain, and the terminal methyl group. The amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets at lower field, and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amides and carboxylic acid, and the various aromatic and aliphatic carbons.

Advanced 2D NMR Techniques: For a molecule of this complexity, 2D NMR is essential to establish connectivity between the different structural fragments.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is useful for assigning protons within the same spin system, such as tracing the connectivity from the CH₃ to the CH₂ and CH₂ groups in the butanamide chain, and assigning adjacent protons on the aromatic rings. bipm.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. bipm.org

Solid-State NMR (ssNMR): If the compound is crystalline, ssNMR can be used to study its structure and polymorphism in the solid state. This technique provides information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, that are present in the crystal lattice. nih.gov

A suitable solvent for these NMR studies would be deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as it can effectively dissolve the compound and allows for the observation of the exchangeable amide and carboxylic acid protons. bipm.orgspectrabase.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly available databases. However, analysis of structurally similar compounds, such as other substituted benzoic acid derivatives, allows for a predictive understanding of its likely solid-state conformation and packing.

For instance, the crystal structure of 4-(3-chloroanilino)benzoic acid reveals a twisted conformation with a significant dihedral angle between the two aromatic rings. nih.gov Molecules of this analog form classic acid-acid dimers through O-H···O hydrogen bonds. nih.gov Similarly, the crystal structure of 4-tert-butyl-amino-3-nitro-benzoic acid also shows the formation of dimers via O-H···O hydrogen bonds, creating R(2)2(8) ring motifs. nih.gov

Predicted Crystallographic Data:

Should single crystals of this compound be obtained, X-ray crystallography would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles. A crucial aspect would be to determine the planarity or twist between the two phenyl rings and the conformation of the butanamido side chain.

Furthermore, the analysis would reveal the intricate network of intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common and stable motif for carboxylic acids. nih.gov Additionally, the amide groups (N-H and C=O) are expected to participate in hydrogen bonding, potentially forming extended chains or sheets that stabilize the crystal lattice. The butanamido group could also influence packing through weaker van der Waals interactions.

A hypothetical table of crystallographic data is presented below to illustrate the parameters that would be determined.

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such dimers |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 (for Orthorhombic) or To be determined (for Monoclinic) |

| β (°) | 90 (for Orthorhombic) or To be determined (for Monoclinic) |

| γ (°) | 90 (for Orthorhombic) or To be determined (for Monoclinic) |

| Volume (ų) | To be determined |

| Z | Number of molecules per unit cell (e.g., 4) |

| Key Hydrogen Bonds | O-H···O (carboxylic acid dimer), N-H···O (amide linkages) |

| Dominant Packing Motif | Carboxylic acid dimers, potential amide chains/sheets |

This detailed structural information is invaluable for understanding the compound's physical properties, such as solubility and melting point, and for rational drug design if the compound is explored for pharmaceutical purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. While the specific spectra for this compound are not available, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. docbrown.infospectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of solid this compound is expected to be dominated by the vibrations of the carboxylic acid and amide groups. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The N-H stretching vibration of the two amide groups would likely appear as distinct peaks around 3300 cm⁻¹.

The carbonyl (C=O) stretching region will be particularly informative. The C=O stretch of the carboxylic acid is expected between 1710 and 1680 cm⁻¹. spectroscopyonline.com The two amide C=O stretches (amide I bands) will likely appear at slightly different frequencies within the 1680-1630 cm⁻¹ range, reflecting their different chemical environments. The N-H bending vibrations (amide II bands) are expected around 1550 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibrations are also observable in the Raman spectrum, though typically weaker than in the IR. researchgate.net Aromatic ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹ and 1600 cm⁻¹, are usually strong and sharp in the Raman spectrum, providing a clear fingerprint of the benzene rings. nih.govresearchgate.net The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form under certain conditions, would also be a prominent feature.

A table summarizing the predicted key vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Carboxylic Acid (dimer) | O-H stretch | 3300-2500 (very broad) | Weak or not observed |

| Amide | N-H stretch | ~3300 (sharp) | ~3300 (sharp) |

| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 (strong) |

| Aliphatic Chain (Butanamido) | C-H stretch | 2960-2850 | 2960-2850 (strong) |

| Carboxylic Acid | C=O stretch | 1710-1680 | Moderate |

| Amide I | C=O stretch | 1680-1630 | Moderate |

| Aromatic Ring | C=C stretch | ~1600, ~1580, ~1450 | Strong |

| Amide II | N-H bend | ~1550 | Weak |

| Carboxylic Acid | C-O stretch | 1320-1210 | Moderate |

| Aromatic Ring | Ring breathing | Not prominent | ~1000 (strong) |

| Carboxylic Acid (dimer) | O-H out-of-plane bend | ~920 (broad) | Weak or not observed |

Biophysical Techniques for Molecular Interaction Analysis

To understand the potential biological activity of this compound, it is crucial to study its interactions with biological macromolecules such as proteins or nucleic acids. Several biophysical techniques can provide detailed information on the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n) in a single experiment. From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govjohnshopkins.edu

In a hypothetical ITC experiment, a solution of this compound would be titrated into a solution containing a target protein. The resulting heat changes would be measured to generate a binding isotherm. The shape of this isotherm reveals the affinity of the interaction, while the magnitude of the heat change provides the enthalpy.

The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding energy) can offer insights into the nature of the binding forces. For example, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution could indicate the release of ordered water molecules from the binding interface.

A table illustrating the typical thermodynamic parameters obtained from an ITC experiment is shown below.

| Thermodynamic Parameter | Symbol | Information Provided |

| Association Constant | Ka | Strength of the binding interaction |

| Dissociation Constant | Kd | 1/Ka, concentration at which half the binding sites are occupied |

| Stoichiometry | n | Number of ligand molecules bound per macromolecule |

| Enthalpy Change | ΔH | Heat released or absorbed upon binding |

| Gibbs Free Energy Change | ΔG | Overall spontaneity of the binding process |

| Entropy Change | ΔS | Change in the system's disorder upon binding |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov It provides kinetic data on the association (kon) and dissociation (koff) rates of a binding event. The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (Kd), which is a measure of binding affinity. nih.gov

In a typical SPR experiment, a target protein would be immobilized on a sensor chip surface. A solution of this compound would then be flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are used to calculate the kinetic rate constants.

This kinetic information is complementary to the thermodynamic data from ITC and is crucial for understanding the dynamic nature of the interaction. For example, a compound with a fast on-rate and a slow off-rate would form a stable complex with its target.

The key kinetic parameters derived from an SPR experiment are summarized in the following table.

| Kinetic Parameter | Symbol | Description |

| Association Rate Constant | kon | The rate at which the ligand-protein complex is formed. |

| Dissociation Rate Constant | koff | The rate at which the ligand-protein complex decays. |

| Equilibrium Dissociation Constant | Kd | The concentration of ligand at which half the protein is bound. |

Label-Free Detection Methods (e.g., MicroScale Thermophoresis, Biolayer Interferometry)

Other label-free techniques, such as MicroScale Thermophoresis (MST) and Biolayer Interferometry (BLI), also offer powerful means to quantify molecular interactions.

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient. This movement is dependent on the size, charge, and solvation shell of the molecule. When a ligand binds to a target protein, these properties can change, leading to a change in the thermophoretic movement. By titrating the ligand and measuring the change in thermophoresis, a binding curve can be generated to determine the dissociation constant (Kd). MST is known for its low sample consumption and its ability to perform measurements in complex biological liquids.

Biolayer Interferometry (BLI): BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. nih.gov When a ligand binds to the immobilized protein, the thickness of the biological layer on the sensor tip increases, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules. nih.gov Similar to SPR, BLI can be used to determine kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) in real-time.

Both MST and BLI are valuable alternatives or complements to ITC and SPR for the comprehensive biophysical characterization of the interactions of this compound with its biological targets.

No Publicly Available Research Found for this compound

Following an extensive search of scientific literature, chemical databases, and research publications, no specific preclinical in vitro biological research data was found for the chemical compound "this compound."

The search included queries aimed at identifying studies related to its use in:

In vitro cell-based assays, including high-throughput screening (HTS).

Investigations into its effects on cellular processes such as protein degradation or metabolic modulation.

Biochemical assays designed to elucidate target engagement, including enzymatic and binding studies.

Its potential development and use as a chemical probe.

The compound does not appear in publicly accessible chemical supplier catalogs with associated research, nor was a CAS (Chemical Abstracts Service) number found, which is a standard identifier for chemical substances.

While a significant body of research exists for other benzoic acid and benzamide (B126) derivatives, which are utilized in a wide range of biological studies from antimicrobial to anticancer applications, this specific molecule, "this compound," is not mentioned in the available literature.

Therefore, it is not possible to provide an article detailing its preclinical in vitro research applications as no such research appears to have been published in the public domain.

Pre Clinical in Vitro Biological Research Applications of 4 3 Butanamidobenzamido Benzoic Acid

Development of 4-(3-BUTANAMIDOBENZAMIDO)BENZOIC ACID as a Chemical Probe